2,3-Dimethylpyridin-4-OL
Overview
Description
2,3-Dimethylpyridin-4-OL: is a chemical compound belonging to the pyridine family. It is characterized by the presence of two methyl groups at the 2nd and 3rd positions and a hydroxyl group at the 4th position on the pyridine ring.
Mechanism of Action
Mode of Action
It’s known that pyridinols, in general, can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehydes .
Biochemical Pathways
Pyridinols can potentially influence a variety of biochemical pathways due to their nucleophilic properties .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2,3-Dimethylpyridin-4-OL are not fully understood yet. It is known that this compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve various biochemical reactions .
Cellular Effects
It is known that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound has a certain degree of stability and may undergo degradation over time .
Dosage Effects in Animal Models
The effects of this compound in animal models have not been extensively studied. Therefore, information on how the effects of this compound vary with different dosages, any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
It is known that this compound can interact with various enzymes and cofactors .
Transport and Distribution
It is known that this compound can interact with various transporters and binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,3-Dimethylpyridin-4-OL involves the reaction of 2,3-dimethylpyridine with phosphorus tribromide oxide. The reaction is carried out at 130°C for 4 hours under a nitrogen atmosphere. The reaction mixture is then poured onto ice and made basic by adding aqueous sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylpyridin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and arylboronic acids are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, ketones, aldehydes, and reduced forms of the original compound .
Scientific Research Applications
2,3-Dimethylpyridin-4-OL has a wide range of scientific research applications, including:
Comparison with Similar Compounds
2,3-Dimethylpyridine: Lacks the hydroxyl group, resulting in different chemical and biological properties.
4-Bromo-2,3-dimethylpyridine: Contains a bromine atom instead of a hydroxyl group, leading to distinct reactivity and applications.
2,3-Dimethylisonicotinic acid hydrochloride:
Uniqueness: 2,3-Dimethylpyridin-4-OL is unique due to the presence of both methyl groups and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,3-dimethyl-1H-pyridin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-5-6(2)8-4-3-7(5)9/h3-4H,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTURTHBRTGJYRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC=CC1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617137 | |
Record name | 2,3-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-31-8 | |
Record name | 2,3-Dimethylpyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00617137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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